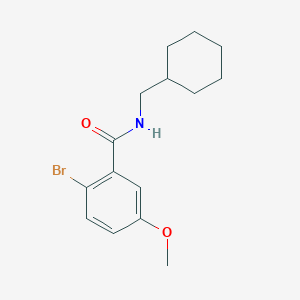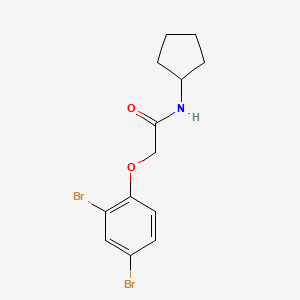
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide is an organic compound with the molecular formula C15H20BrNO2. It belongs to the class of N-substituted benzamides, which are known for their diverse applications in synthetic chemistry and pharmacology. This compound is characterized by the presence of a bromine atom, a cyclohexylmethyl group, and a methoxy group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the cyclohexylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bromination and subsequent substitution reactions are carried out in a series of reactors. This method ensures better control over reaction conditions and yields higher purity products. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial in industrial settings to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-cyclohexyl-N-methylbenzamide: Similar structure but lacks the methoxy group.
2-Bromo-N-cyclohexyl-N-ethylbenzamide: Similar structure with an ethyl group instead of a cyclohexylmethyl group.
2-Bromo-N-(cyclohexylmethyl)-benzamide: Similar structure but lacks the methoxy group.
Uniqueness
2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which contribute to its distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDWQZOEARYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)



![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
